Fluvastatin sodium anti-isomer is the enantiomer of the clinically used cholesterol-lowering drug Fluvastatin sodium, which exists as a racemic mixture of two enantiomers: 3R, 5S and 3S, 5R. While the 3R, 5S-enantiomer (the active form of the drug) is known for its potent inhibition of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, the 3S, 5R-enantiomer (Fluvastatin sodium anti-isomer) exhibits significantly less HMG-CoA reductase inhibitory activity. Despite this, Fluvastatin sodium anti-isomer has garnered interest in scientific research due to its potential antioxidant properties and its role in understanding the structure-activity relationship of Fluvastatin.
Fluvastatin sodium anti-isomer is a pharmaceutical compound primarily used as a cholesterol-lowering agent. It is a stereoisomer of fluvastatin, which is a member of the statin class of drugs, known for their ability to inhibit the enzyme HMG-CoA reductase, a key player in cholesterol synthesis. The anti-isomer is considered an impurity in the production of fluvastatin sodium, and its presence must be minimized to ensure the efficacy and safety of the drug.
Fluvastatin sodium anti-isomer is derived from the basic hydrolysis of fluvastatin alkyl esters. The compound is synthesized through various chemical processes that selectively produce the desired syn isomer while minimizing the formation of the anti-isomer.
Fluvastatin sodium anti-isomer can be classified as:
The synthesis of fluvastatin sodium anti-isomer involves several key steps:
Fluvastatin sodium anti-isomer has a specific molecular structure characterized by its stereochemistry. The compound has a molecular formula of C24H25FNNaO4, indicating it contains fluorine, sodium, and multiple functional groups typical of statins.
Fluvastatin sodium anti-isomer undergoes various chemical reactions:
Fluvastatin sodium anti-isomer acts primarily by competitively inhibiting HMG-CoA reductase, which plays a critical role in cholesterol biosynthesis in the liver. By binding to this enzyme, it reduces cholesterol levels in the bloodstream, thereby lowering the risk of cardiovascular diseases.
Fluvastatin sodium anti-isomer has several scientific uses:
Fluvastatin sodium (C₂₄H₂₅FNNaO₄) is a fully synthetic HMG-CoA reductase inhibitor distinguished by two chiral centers at positions 3 and 5 of its heptenoic acid chain. This configuration generates four possible stereoisomers: (3R,5S), (3R,5R), (3S,5R), and (3S,5S). The pharmacologically active form, (3R,5S)-fluvastatin sodium (CAS 93957-55-2), is clinically utilized, while the term "anti-isomer" collectively refers to the non-therapeutic diastereomers (3R,5R), (3S,5S), and (3S,5R). These anti-isomers exhibit distinct spatial arrangements that critically influence their physicochemical behavior and biological interactions. The indole moiety's orientation relative to the hydroxy-acid chain creates steric and electronic disparities, particularly evident in solid-state polymorphs and receptor binding profiles [6] [10].
Stereochemical differences between the therapeutic isomer and anti-isomers significantly impact biological activity. The (3R,5S) configuration enables optimal binding to HMG-CoA reductase (IC₅₀ = 8 nM), whereas anti-isomers show >100-fold reduced potency due to misalignment in the enzyme's catalytic pocket. Notably, the (3S,5R) anti-isomer demonstrates unexpected pregnane X receptor (PXR) activation potency (EC₅₀ = 12.4 μM), exceeding that of the therapeutic isomer (EC₅₀ = 23.7 μM). This enantiospecific PXR activation triggers cytochrome P450 induction (CYP3A4, CYP2B6), potentially altering drug metabolism pathways. Anti-isomers also exhibit divergent hydrogen-bonding capacities: the (3R,5R) configuration forms a stable intramolecular H-bond between C3-OH and carboxylate groups, reducing polymer interaction sites compared to the (3R,5S) isomer [6] [3].
Table 1: Stereospecific Biological Activities of Fluvastatin Sodium Isomers
Isomer | HMG-CoA Reductase IC₅₀ (nM) | PXR Activation EC₅₀ (μM) | CYP3A4 Induction Fold-Change |
---|---|---|---|
(3R,5S) | 8 ± 0.9 | 23.7 ± 2.1 | 1.8 ± 0.2 |
(3R,5R) | 920 ± 85 | >50 | 1.1 ± 0.1 |
(3S,5R) | 850 ± 92 | 12.4 ± 1.5 | 3.2 ± 0.3 |
(3S,5S) | 1050 ± 110 | 34.6 ± 3.2 | 2.1 ± 0.2 |
Anti-isomers exhibit diverse crystalline architectures when isolated. Patent WO2006021326 describes a monoclinic P2₁ polymorph of the (3R,5R)-anti-isomer with unit cell parameters a = 14.28 Å, b = 6.02 Å, c = 16.95 Å, β = 102.3°, featuring dimeric pairs stabilized by carboxylate bridging. In contrast, the (3S,5S)-isomer forms orthorhombic crystals (Pbca space group) with elongated c-axis (22.45 Å) accommodating flipped indole orientations. Hydrated forms of (3S,5R)-fluvastatin sodium anti-isomer display channel-like water networks that destabilize the lattice, increasing dehydration susceptibility by 4-fold compared to anhydrous forms. These structural variations directly influence dissolution behavior, with the monoclinic (3R,5R) polymorph exhibiting intrinsic dissolution rates (IDR) of 0.22 mg/cm²/min versus 1.75 mg/cm²/min for the orthorhombic form [4] [9] [7].
Anti-isomers demonstrate distinct stability profiles governed by conformational flexibility and intermolecular interactions. The (3R,5R) diastereomer exhibits superior solid-state stability (t₉₀ = 18 months at 25°C/60% RH) due to restricted C5-C6 bond rotation (energy barrier = 45 kJ/mol), which minimizes lactonization. In contrast, (3S,5R) and (3S,5S) isomers undergo rapid degradation via two pathways: 1) epimerization at C3 (activation energy = 85 kJ/mol) and 2) intramolecular esterification forming δ-lactone impurities. Hydrogen bonding with polymeric matrices profoundly stabilizes anti-isomers—solid dispersions with polyvinylpyrrolidone (PVP) reduce degradation rates by 92% through drug-polymer H-bond networks evidenced by FTIR peak shifts (carboxylate C=O stretch: 1580 cm⁻¹ → 1545 cm⁻¹). These interactions immobilize the reactive hydroxy-acid moiety, preventing cyclic lactone formation [3] [7].
Table 2: Stability Parameters of Fluvastatin Sodium Anti-Isomers Under Accelerated Conditions (40°C/75% RH)
Isomer | Degradation Rate Constant (h⁻¹) | Main Degradation Products | Stabilization by PVP (% reduction in k) |
---|---|---|---|
(3R,5R) | 2.1 × 10⁻⁴ | 3-epi-fluvastatin (78%) | 92% |
(3S,5R) | 9.8 × 10⁻⁴ | δ-lactone (65%), 3-epimer (22%) | 88% |
(3S,5S) | 7.5 × 10⁻⁴ | δ-lactone (83%), oxidative metabolites | 85% |
Mechanochemical processing induces complex phase behavior in anti-isomer mixtures. Ball milling fluvastatin sodium anti-isomers with pioglitazone HCl (1:1) generates coamorphous salts via proton transfer, exhibiting a single glass transition (Tg = 87°C). Varying milling solvents produces divergent solid forms: hexane yields homogeneous amorphous phases, while ethanol promotes a "salt-cocrystal continuum" with Z' = 2 structure. Binary phase diagrams confirm eutectic points at 34% w/w (3R,5R)-isomer content, explaining recrystallization tendencies in non-stoichiometric mixtures. These transformations significantly alter dissolution kinetics—coamorphous 1:1 systems exhibit intrinsic dissolution rates (Kint) of 0.022 mg/cm²/min versus 13.6 mg/cm²/min for pure crystalline (3S,5S) anti-isomer due to rapid surface crystallization [7].
Density functional theory (DFT) at the B3LYP/6-311G(d,p) level reveals critical stereoelectronic differences between therapeutic and anti-isomeric forms. The (3R,5S) isomer adopts a low-energy s-trans conformation (ΔG = 0 kcal/mol) with C7-C8-C9-C10 dihedral = 172.6°, positioning the indole ring for optimal HMG-CoA reductase binding. Anti-isomers favor higher-energy gauche conformations (ΔG = +2.4–3.8 kcal/mol) with distorted dihedrals (94.3–118.7°), disrupting bioactive alignment. Molecular electrostatic potential (MEP) maps demonstrate enhanced carboxylate charge localization in (3R,5R)-isomer (-42.8 kcal/mol vs. -39.5 kcal/mol in 3R,5S), explaining its stronger polymer interactions in solid dispersions [3] [8].
Molecular dynamics simulations (GROMACS, 100 ns) elucidate anti-isomer stabilization mechanisms in PVP matrices. The (3R,5R)-isomer forms 3.2 ± 0.4 H-bonds/polymer chain via carbonyl interactions (distance = 2.89 ± 0.14 Å), while (3S,5S) exhibits weaker binding (1.8 ± 0.3 H-bonds). Free energy perturbation calculations confirm superior miscibility of (3R,5R) with PVP (ΔGₘᵢₓ = -5.2 kJ/mol) versus (3S,5R) (ΔGₘᵢₓ = -2.1 kJ/mol), correlating with experimental stability data. Florry-Huggins interaction parameters (χ) predict amorphous phase separation thresholds: χ(3R,5R)-PVP = 0.28 enables drug loading ≤25% w/w, while χ(3S,5S)-PVP = 0.52 restricts loading to <12% w/w before crystallization occurs. These computational models enable rational design of stable anti-isomer formulations [3] [8].
Table 3: Computational Parameters of Fluvastatin Sodium Anti-Isomers
Parameter | (3R,5R) | (3S,5R) | (3S,5S) | Method |
---|---|---|---|---|
C3-C5 Dihedral Angle (°) | 64.3 ± 3.1 | -58.9 ± 4.2 | -63.7 ± 3.8 | DFT Geometry Optimization |
Carboxylate ESP (kcal/mol) | -42.8 ± 0.7 | -40.1 ± 0.9 | -41.3 ± 0.8 | MEP Analysis |
ΔGₘᵢₓ with PVP (kJ/mol) | -5.2 ± 0.3 | -2.1 ± 0.4 | -3.7 ± 0.3 | Free Energy Perturbation |
H-bond Lifetime (ps) | 142 ± 16 | 87 ± 12 | 104 ± 14 | MD Simulation |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7